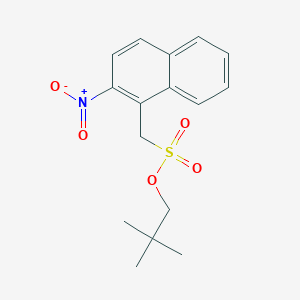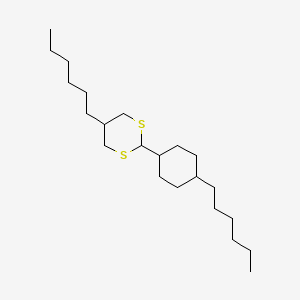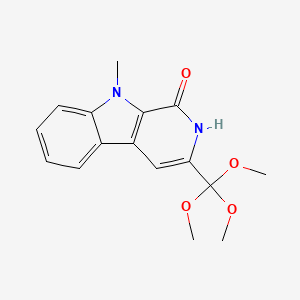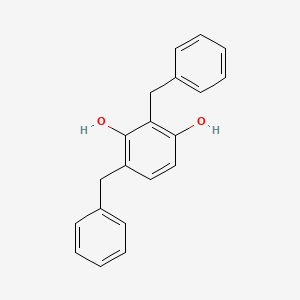
2,4-Dibenzylbenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibenzylbenzene-1,3-diol is an organic compound characterized by two benzyl groups attached to a benzene ring with two hydroxyl groups at the 1 and 3 positions. This compound is a type of dihydroxybenzene, which is a class of aromatic compounds known for their diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibenzylbenzene-1,3-diol typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride. The resulting product undergoes further hydroxylation to introduce the hydroxyl groups at the 1 and 3 positions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of benzylbenzene intermediates followed by selective hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dibenzylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are used under controlled conditions to oxidize the hydroxyl groups.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
2,4-Dibenzylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dibenzylbenzene-1,3-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and other interactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to donate or accept electrons, making it a potential antioxidant .
Comparaison Avec Des Composés Similaires
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Comparison: 2,4-Dibenzylbenzene-1,3-diol is unique due to the presence of benzyl groups, which enhance its hydrophobicity and influence its reactivity compared to other dihydroxybenzenes. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications where other dihydroxybenzenes may not be as effective .
Propriétés
Numéro CAS |
88243-02-1 |
|---|---|
Formule moléculaire |
C20H18O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2,4-dibenzylbenzene-1,3-diol |
InChI |
InChI=1S/C20H18O2/c21-19-12-11-17(13-15-7-3-1-4-8-15)20(22)18(19)14-16-9-5-2-6-10-16/h1-12,21-22H,13-14H2 |
Clé InChI |
ZASQHQANOCXQHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(C(=C(C=C2)O)CC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


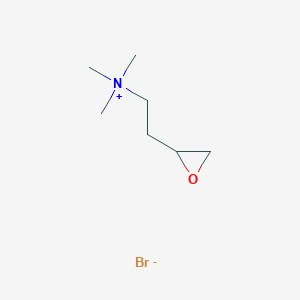
![Bis(acetyloxy)[bis(octadecanoyloxy)]stannane](/img/structure/B14399415.png)
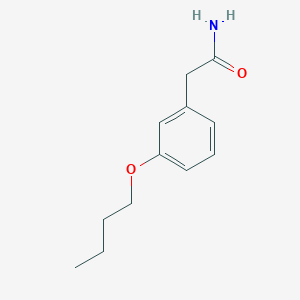
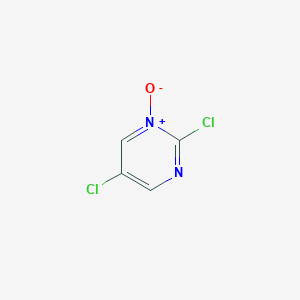

![N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide](/img/structure/B14399445.png)


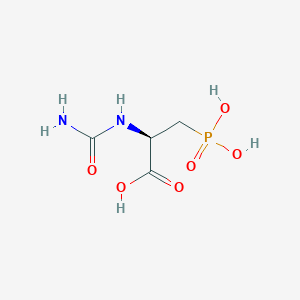
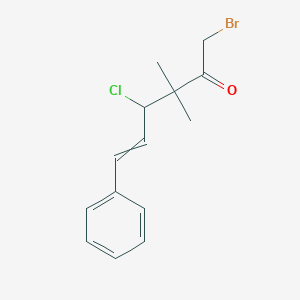
![2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14399460.png)
